molecular formula C8H16N4 B1476119 3-Azido-1-neopentylazetidine CAS No. 2098121-84-5

3-Azido-1-neopentylazetidine

Cat. No.: B1476119
CAS No.: 2098121-84-5
M. Wt: 168.24 g/mol
InChI Key: SJIHHVUCYVEHTI-UHFFFAOYSA-N
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Description

3-Azido-1-neopentylazetidine is a strained four-membered azetidine ring system substituted with an azido (-N₃) group at the 3-position and a neopentyl group (2,2-dimethylpropyl) at the 1-position. Azetidines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates.

Properties

IUPAC Name

3-azido-1-(2,2-dimethylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-8(2,3)6-12-4-7(5-12)10-11-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIHHVUCYVEHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Azidothymidine (AZT)

  • Structure : AZT is a thymidine analog with an azido group replacing the 3'-hydroxyl group. It is unrelated to azetidines.
  • Application: AZT is an antiretroviral drug that inhibits HIV reverse transcriptase.
  • Biological Activity: AZT reduces mortality and opportunistic infections in AIDS patients by targeting viral replication . No comparable data exist for 3-Azido-1-neopentylazetidine.

Other Azetidine Derivatives

  • 3-Azidoazetidine : The absence of the neopentyl group could reduce steric hindrance, affecting reactivity in click chemistry applications.

Azido-Containing Compounds

  • Benzyl Azide : A simple aryl azide used in bioorthogonal chemistry. The azetidine ring in this compound introduces strain, which may alter reaction kinetics compared to linear or aromatic azides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-neopentylazetidine
Reactant of Route 2
3-Azido-1-neopentylazetidine

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